

# Standard Operating Procedure for Spectrophotometric pH Measurement using m-Cresol Purple

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## Compound of Interest

Compound Name: *m-Cresol Purple sodium salt*

Cat. No.: *B1358498*

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## Introduction

This document provides a detailed standard operating procedure (SOP) for the determination of pH in aqueous solutions, with a particular focus on seawater, using the indicator dye meta-Cresol Purple (m-Cresol Purple or mCP). Spectrophotometric pH measurement using mCP is a highly precise and accurate method widely adopted in oceanography and environmental sciences.<sup>[1][2][3][4]</sup> This application note is intended for researchers, scientists, and drug development professionals who require reliable and reproducible pH measurements.

m-Cresol Purple is a sulfonephthalein dye that acts as a pH indicator. It exhibits distinct color changes in two pH ranges: from red to yellow between pH 1.2 and 2.8, and from yellow to violet between pH 7.4 and 9.0.<sup>[5][6][7]</sup> The second transition is particularly useful for the typical pH range of seawater. The principle of this method relies on the different absorption spectra of the acidic ( $\text{HI}^-$ ) and basic ( $\text{I}^{2-}$ ) forms of the indicator.<sup>[8][9]</sup> By measuring the absorbance of a sample containing mCP at two specific wavelengths, the ratio of the two indicator species can be determined, which is directly related to the pH of the sample.

For accurate results, it is crucial to use purified m-Cresol Purple, as impurities can significantly affect the measurements and lead to systematic errors.<sup>[1][2][10][11]</sup> This SOP outlines the necessary steps for preparing the indicator solution, calibrating the spectrophotometer, performing the measurement, and calculating the final pH value.

## Properties of m-Cresol Purple

The following table summarizes the key properties of m-Cresol Purple relevant to its use as a pH indicator.

Property	Value	Reference
Chemical Name	m-Cresolsulfonphthalein	[7]
Molecular Formula	C <sub>21</sub> H <sub>18</sub> O <sub>5</sub> S	[6]
Molar Mass	382.43 g/mol	[6]
pH Indicator Range 1	1.2 - 2.8 (Red to Yellow)	
pH Indicator Range 2	7.4 - 9.0 (Yellow to Purple)	
pKa <sub>1</sub> (at 25°C)	1.51	
pKa <sub>2</sub> (at 25°C)	8.32	[5]
Absorbance Maxima (Acid form, HIn)	434 nm	[1][2][12]
Absorbance Maxima (Base form, In <sup>2-</sup> )	578 nm	[1][2][12]
Non-absorbing Wavelength	730 nm	[9][12]

## Experimental Protocol

This section details the step-by-step procedure for accurate pH measurement using m-Cresol Purple.

## Reagents and Materials

- Purified m-Cresol Purple (mCP) powder or sodium salt
- Deionized water
- Sodium Chloride (NaCl)

- 0.1 M Hydrochloric Acid (HCl)
- 0.1 M Sodium Hydroxide (NaOH)
- Volumetric flasks (250 mL)
- Glass storage bottle with screw cap
- Spectrophotometer (dual-beam or diode array recommended)
- Cuvettes (10 cm path length recommended for seawater)
- Thermostated water bath or cell holder
- Micropipette

## Preparation of m-Cresol Purple Indicator Solution (2 mM)

A 2 mmol L<sup>-1</sup> stock solution of m-cresol purple dye is required.<sup>[8][12]</sup> The pH of the dye solution should be adjusted to approximately  $7.9 \pm 0.1$  to be similar to the expected sample pH.<sup>[8][12]</sup>

- Weighing: Accurately weigh out approximately 0.202 g of **m-cresol purple sodium salt**.<sup>[8]</sup> Also, weigh out 10.2 g of NaCl.<sup>[8]</sup> The NaCl is added to match the ionic strength of the indicator solution to that of seawater.<sup>[8][12]</sup>
- Dissolving: Using a funnel, transfer the weighed m-cresol purple and NaCl into a 250 mL volumetric flask. Add about 100 mL of deionized water and rinse any remaining solids from the weighing dish and funnel into the flask.<sup>[8]</sup>
- Dilution: Swirl the flask to dissolve the solids. Once dissolved, carefully fill the flask to the 250 mL mark with deionized water.<sup>[8]</sup>
- pH Adjustment: Transfer the solution to a glass storage bottle.<sup>[8]</sup> Using a calibrated pH electrode, measure the pH of the indicator solution. Adjust the pH to  $7.9 \pm 0.1$  by dropwise addition of 0.1 M NaOH or 0.1 M HCl as needed.<sup>[8]</sup>

- Storage: Store the indicator solution in a sealed glass bottle. This solution should be stable for several months.[8] It is recommended to check and adjust the pH before each use.[8]

## Spectrophotometric Measurement

- Sample Preparation: Collect the water sample with minimal gas exchange.[12] If necessary, bring the sample to a constant and known temperature (e.g.,  $25.0 \pm 0.1$  °C) using a thermostated water bath.[9][12]
- Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the measurement wavelengths to 434 nm, 578 nm, and 730 nm.[9][12] The 730 nm wavelength serves as a baseline correction for any turbidity or drift.[9][12]
- Blank Measurement: Rinse the cuvette with the sample water. Fill the cuvette with the sample and place it in the thermostated cell holder of the spectrophotometer. Measure and record the absorbance at the three wavelengths ( $A_{sw,434}$ ,  $A_{sw,578}$ ,  $A_{sw,730}$ ).[9][12]
- Indicator Addition: Remove the cuvette from the spectrophotometer. Add a small, precise volume of the mCP indicator solution to the sample in the cuvette.[12] The amount of dye added should be sufficient to produce absorbance values between 0.4 and 1.0 at the absorbance peaks.[9][12] Gently mix the solution by capping and inverting the cuvette.
- Sample Measurement: Place the cuvette back into the spectrophotometer in the same orientation as the blank measurement.[9][12] Measure and record the absorbance at the three wavelengths ( $A_{sw+dye,434}$ ,  $A_{sw+dye,578}$ ,  $A_{sw+dye,730}$ ).[9][12]
- Temperature Measurement: Measure and record the temperature of the sample in the cuvette to  $\pm 0.1$  °C.[12]

## pH Calculation

The pH on the total hydrogen ion scale (pH<sub>T</sub>) is calculated using the following equation, which accounts for the absorbance ratio (R) and the temperature and salinity-dependent equilibrium constant ( $K_2^T$ ) and molar absorptivity ratios ( $\epsilon_1$ ,  $\epsilon_3/\epsilon_2$ ) of the indicator.[1][2]

$$\text{pH}_T = -\log(K_2^T \epsilon_2) + \log((R - \epsilon_1) / (1 - R * (\epsilon_3/\epsilon_2)))[1][2]$$

Where:

- R is the ratio of the background-corrected absorbances:
  - $A_{434} = (A_{sw+dye,434} - A_{sw,434}) - (A_{sw+dye,730} - A_{sw,730})$
  - $A_{578} = (A_{sw+dye,578} - A_{sw,578}) - (A_{sw+dye,730} - A_{sw,730})$
  - $R = A_{578} / A_{434}$
- T is the temperature in Kelvin.
- S is the salinity of the sample.

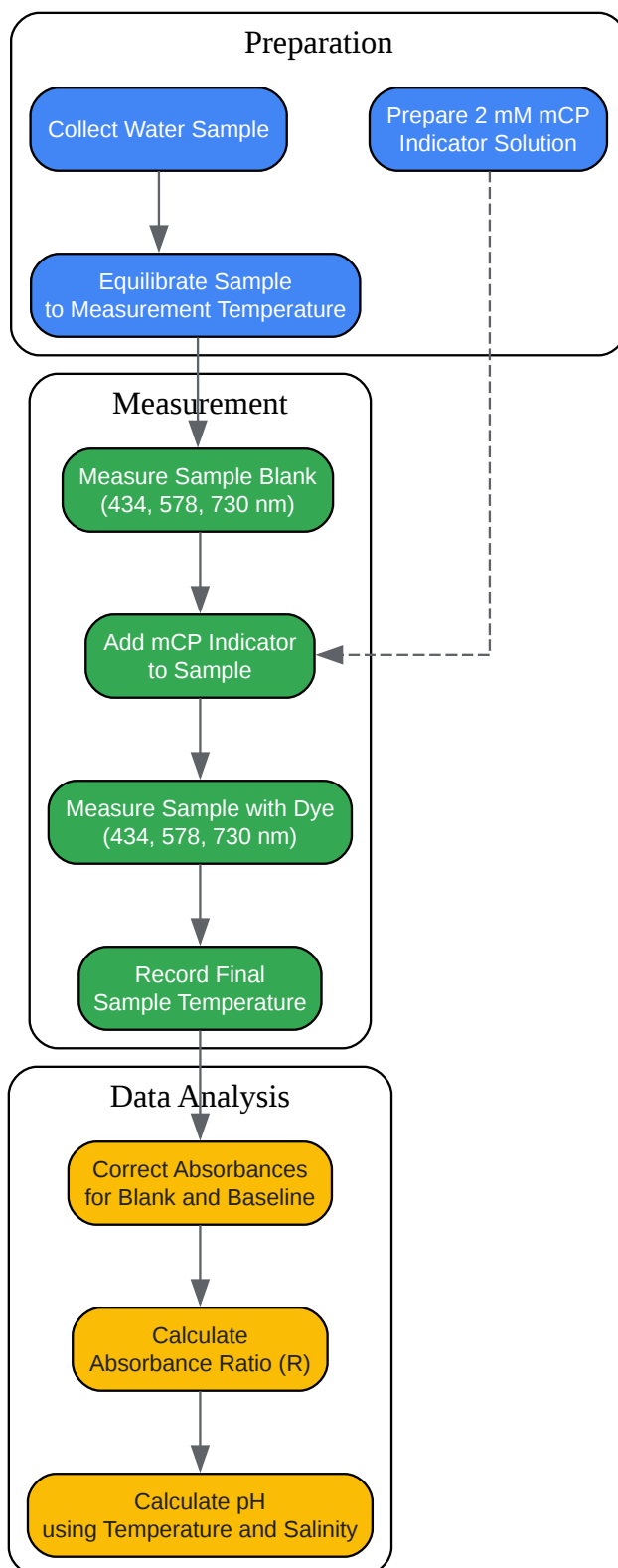
The terms  $-\log(K_2^T e_2)$ ,  $e_1$ , and  $e_3/e_2$  are calculated using the following empirical equations derived for purified mCP in seawater:[\[1\]](#)[\[2\]](#)

- $-\log(K_2^T e_2) = a + (b / T) + c * \ln(T) - d * T$ 
  - $a = -246.64209 + 0.315971 * S + 2.8855 \times 10^{-4} * S^2$
  - $b = 7229.23864 - 7.098137 * S - 0.057034 * S^2$
  - $c = 44.493382 - 0.052711 * S$
  - $d = 0.0781344$
- $e_1 = -0.007762 + 4.5174 \times 10^{-5} * T$
- $e_3/e_2 = -0.020813 + 2.60262 \times 10^{-4} * T + 1.0436 \times 10^{-4} * (S - 35)$

These equations are valid for temperatures between 278.15 K and 308.15 K (5°C to 35°C) and salinities between 20 and 40.[\[1\]](#)[\[2\]](#)

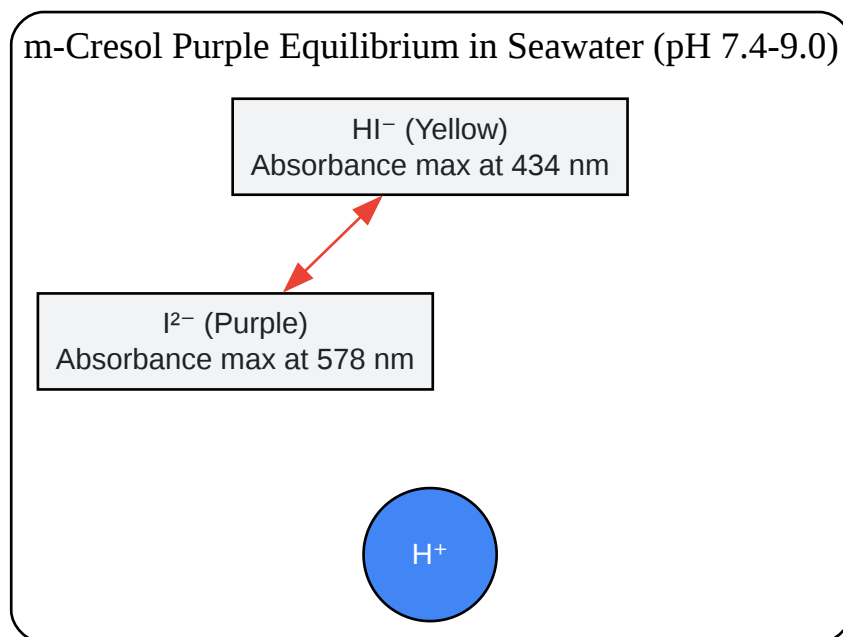
## Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the m-Cresol Purple pH measurement procedure and the chemical equilibrium of the indicator.



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Caption: Experimental workflow for spectrophotometric pH measurement using m-Cresol Purple.



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Caption: Chemical equilibrium of the second dissociation of m-Cresol Purple.

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